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Compound of Interest

Compound Name: 3-Methyl-3-penten-1-ol

Cat. No.: B155299 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methyl-3-penten-1-ol, catering to researchers, scientists, and professionals in drug

development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for

acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of an organic molecule.

¹H NMR Data
The proton NMR (¹H NMR) spectrum provides information about the chemical environment and

connectivity of hydrogen atoms in a molecule. The expected chemical shifts (δ) for 3-Methyl-3-
penten-1-ol in a deuterated solvent like CDCl₃ are summarized in the table below.
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

-OH 0.5 - 5.0 Singlet (broad) 1H N/A

H1 ~3.6 Triplet 2H ~6.5

H2 ~2.3 Triplet 2H ~6.5

H4 ~5.4 Quartet 1H ~7.0

H5 ~1.7 Doublet 3H ~7.0

3-CH₃ ~1.6 Singlet 3H N/A

Note: These are predicted values based on typical chemical shifts for similar functional groups

and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data
The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon

environments in a molecule.

Carbon Chemical Shift (δ, ppm)

C1 ~60

C2 ~38

C3 ~135

C4 ~125

C5 ~13

3-CH₃ ~20

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Functional Group Absorption Range (cm⁻¹) Intensity

O-H (alcohol) 3200 - 3600 Strong, Broad

C-H (sp³ alkanes) 2850 - 3000 Medium to Strong

C=C (alkene) 1640 - 1680 Medium, Sharp

C-O (alcohol) 1050 - 1260 Strong

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions

based on their mass-to-charge ratio. This provides information about the molecular weight and

fragmentation pattern of the compound. While a full fragmentation pattern is not publicly

available, the molecular ion peak and major fragments for 3-Methyl-3-penten-1-ol are

presented below.

m/z Relative Intensity Possible Fragment

100 Low [M]⁺ (Molecular Ion)

85 High [M - CH₃]⁺

71 High [M - C₂H₅]⁺ or [M - CH₂OH]⁺

69 High [M - CH₃ - H₂O]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of the purified 3-Methyl-3-penten-1-ol in about 0.6-0.7 mL

of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

Transfer the solution into a clean 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis or a precise chemical shift reference is required.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a sufficient

number of scans are averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the

spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans is

usually required compared to ¹H NMR.

FT-IR Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, which is

common for liquid samples.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum to remove contributions from the instrument and ambient atmosphere.

Place a small drop of 3-Methyl-3-penten-1-ol onto the center of the ATR crystal, ensuring it

is fully covered.
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Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final

spectrum.

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry
This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry, often

coupled with Gas Chromatography (GC-MS).

Sample Preparation:

Prepare a dilute solution of 3-Methyl-3-penten-1-ol in a volatile organic solvent (e.g.,

dichloromethane or methanol). The concentration should be in the range of 10-100 µg/mL.

Data Acquisition:

Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

The sample is vaporized in the heated injection port and separated on the GC column.

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge ratio.

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

plausible fragmentation pathway in mass spectrometry.
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Caption: General workflow for spectroscopic analysis of an organic compound.
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Caption: Plausible mass spectrometry fragmentation of 3-Methyl-3-penten-1-ol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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